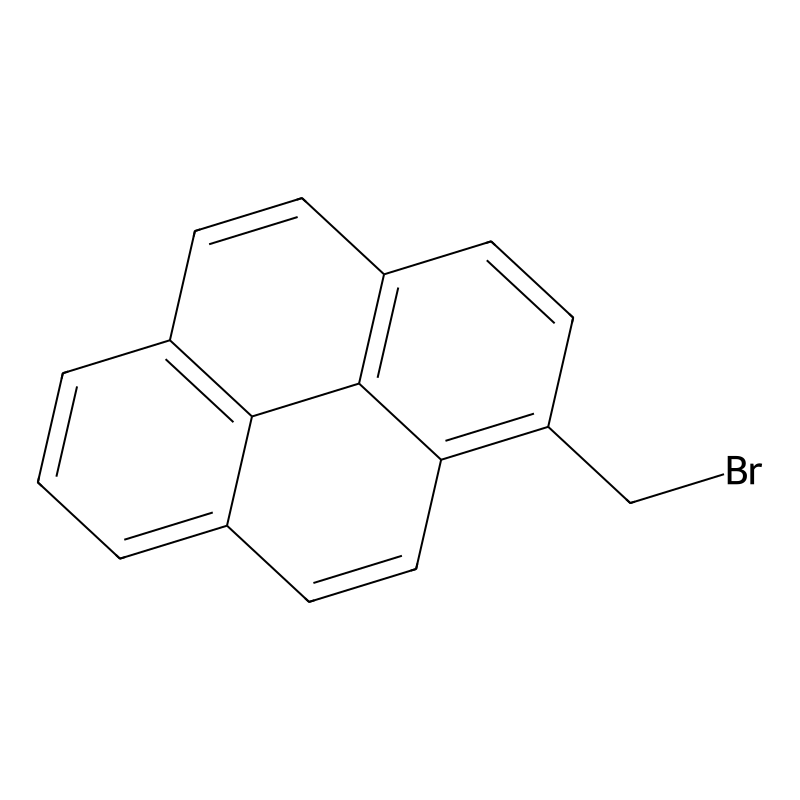

1-(Bromomethyl)pyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(Bromomethyl)pyrene is a chemical compound with the formula C₁₇H₁₁Br. It is a solid at room temperature and has a melting point of 140-145 °C []. This compound finds applications in various scientific research fields, primarily due to its unique properties:

Fluorescent Sensing:

One of the prominent applications of 1-(Bromomethyl)pyrene lies in the development of fluorophores for fluorescent sensing. By attaching various functional groups to its structure, scientists can create sensors capable of detecting specific analytes, including:

- Metal ions: Researchers have successfully employed 1-(Bromomethyl)pyrene-based sensors for the selective detection of metal ions such as Cd²⁺, Zn²⁺, and Cu²⁺ [, ]. These sensors work by exhibiting changes in their fluorescence properties upon binding to the target metal ion.

- Adenosine triphosphate (ATP): 1-(Bromomethyl)pyrene derivatives have also been utilized in the design of fluorescent probes for ATP sensing at physiological pH []. This application holds significance in biological research, as ATP plays a crucial role in various cellular processes.

Photoinitiators for Polymerization:

1-(Bromomethyl)pyrene serves as a valuable precursor for the synthesis of photoinitiators (PIs) employed in radical polymerization of acrylates and cationic polymerization of epoxy-silicone and vinyl ethers []. Photoinitiators are essential components in these processes, as they absorb light and initiate the polymerization reaction upon exposure to specific wavelengths.

1-(Bromomethyl)pyrene is an organic compound characterized by the molecular formula C₁₇H₁₁Br and a molecular weight of approximately 295.2 g/mol. It is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon that exhibits notable photophysical properties. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses, particularly in the production of fluorophores, which are compounds that can re-emit light upon excitation .

1-BP does not have a known biological function. However, its mechanism of action in research applications revolves around its ability to bind to other molecules. The aromatic pyrene core facilitates interactions with hydrophobic regions of biomolecules, while the reactive bromomethyl group allows for covalent attachment []. This enables researchers to label biomolecules like proteins and DNA with 1-BP for studying their structure, function, and interactions.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution at the 1, 3, 6, and 8 positions of the pyrene ring. The bromomethyl group serves as a leaving group, facilitating further functionalization .

- Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles, allowing for the introduction of various functional groups into the pyrene structure.

- Oxidation and Reduction Reactions: The compound can be oxidized to yield different derivatives or reduced to modify its functional groups .

These reactions highlight its versatility as a building block in organic synthesis.

1-(Bromomethyl)pyrene has been studied for its biochemical properties, particularly in relation to its role in synthesizing fluorophores. These fluorophores are significant for detecting biological analytes such as metal ions (e.g., cadmium and zinc) and adenosine triphosphate at physiological pH levels. The compound's ability to influence cellular signaling pathways and gene expression suggests potential applications in biological research and diagnostics .

The synthesis of 1-(Bromomethyl)pyrene typically involves the bromination of pyrene using bromine in carbon tetrachloride as a solvent. The general procedure includes:

- Dissolving pyrene in carbon tetrachloride.

- Adding bromine dropwise while stirring.

- Monitoring the reaction until color changes indicate completion (usually from red to yellow).

- Purifying the product through recrystallization .

Industrial methods mirror these laboratory techniques but are optimized for larger-scale production, focusing on yield and purity.

1-(Bromomethyl)pyrene finds applications primarily in:

- Fluorescent Sensing: Due to its ability to form fluorophores, it is utilized for sensing applications in biochemical assays.

- Material Science: Its unique properties make it suitable for developing new materials with specific optical characteristics .

- Organic Synthesis: It serves as a key intermediate for synthesizing complex organic molecules due to its reactive bromomethyl group .

Research indicates that 1-(Bromomethyl)pyrene interacts with various biomolecules, potentially affecting enzyme activity and gene expression. Its role in synthesizing fluorescent probes allows for real-time monitoring of biological processes, enhancing our understanding of cellular mechanisms . Additionally, studies have noted its interactions with cytochrome P450 enzymes, suggesting implications for drug metabolism and toxicity assessments .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(Bromomethyl)pyrene, including:

- Pyrene: The parent compound, known for its fluorescence but lacks the reactive bromomethyl group.

- Bromopyrene Isomers (e.g., 1-Bromopyrene): These compounds have varying substitution patterns on the pyrene ring but do not possess the same reactivity as 1-(Bromomethyl)pyrene.

- Phenylpyrenes: These compounds incorporate phenyl groups into the pyrene structure but differ in their chemical behavior compared to 1-(Bromomethyl)pyrene.

Comparison TableCompound Unique Features Reactivity 1-(Bromomethyl)pyrene Bromomethyl group enhances reactivity High nucleophilic substitution potential Pyrene Base structure with strong fluorescence Less reactive than brominated derivatives 1-Bromopyrene Bromine substitution at position 1 Limited nucleophilic substitution Phenylpyrenes Incorporation of phenyl groups Varies based on substituent position

| Compound | Unique Features | Reactivity |

|---|---|---|

| 1-(Bromomethyl)pyrene | Bromomethyl group enhances reactivity | High nucleophilic substitution potential |

| Pyrene | Base structure with strong fluorescence | Less reactive than brominated derivatives |

| 1-Bromopyrene | Bromine substitution at position 1 | Limited nucleophilic substitution |

| Phenylpyrenes | Incorporation of phenyl groups | Varies based on substituent position |

This comparison illustrates how 1-(Bromomethyl)pyrene stands out due to its enhanced reactivity and versatility in synthetic applications.

1-(Bromomethyl)pyrene is synthesized through bromination of pyrene derivatives, typically via electrophilic aromatic substitution or alcohol functionalization. A widely reported method involves treating 1-(hydroxymethyl)pyrene with phosphorus tribromide (PBr₃) in dry chloroform under ice-cold conditions. This reaction proceeds via nucleophilic substitution, yielding 1-(bromomethyl)pyrene with a 65% yield after recrystallization.

Electrophilic bromination of pyrene itself occurs preferentially at the 1-, 3-, 6-, and 8-positions due to the electronic activation of these sites. For example, bromine in nitrobenzene at 120°C produces mono- to tetrabromopyrenes, with the 1,3,6,8-tetrabromopyrene isomer forming in 94–99% yield under optimized conditions.

Table 1: Brominating Agents and Conditions for Pyrene Derivatives

| Brominating Agent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| PBr₃ | Chloroform | 0°C | 65 | 1-(Bromomethyl)pyrene |

| Br₂ | Nitrobenzene | 120°C | 94–99 | 1,3,6,8-Tetrabromopyrene |

| NBS | CCl₄ | Reflux | 70 | Benzylic bromides |

N-Bromosuccinimide (NBS) in Benzylic Bromination

NBS is a key reagent for benzylic bromination, avoiding over-bromination of aromatic rings. In the presence of radical initiators like benzoyl peroxide (BPO) or light, NBS generates bromine radicals that selectively target benzylic C–H bonds. For instance, 2-tert-butylpyrene reacts with NBS in carbon tetrachloride under radical conditions to yield 1-(bromomethyl)-7-tert-butylpyrene. This method is advantageous for substrates sensitive to electrophilic bromination.

Quaternization Reactions

The bromomethyl group in 1-(bromomethyl)pyrene undergoes efficient quaternization with tertiary amines, producing pyrene-tethered ammonium salts with tailored electronic and supramolecular properties. In one application, researchers synthesized DNA-binding tetrandrine derivatives by reacting 1-(bromomethyl)pyrene with the tertiary amines of the alkaloid tetrandrine. This yielded a stereoisomerically pure quaternary ammonium compound (BPyrT) exhibiting strong π-stacking interactions with DNA base pairs, as evidenced by bathochromic shifts in UV-vis spectra [3].

Similarly, pyrene-based ammonium bromides (PABs) were synthesized by combining 1-(bromomethyl)pyrene with tertiary amines containing alkyl chains of varying lengths. These PABs demonstrated enhanced catalytic activity for CO₂ fixation when supported on graphitic carbon nitride (g-C₃N₄) via π–π interactions. The optimized catalyst (g-C₃N₄/Py-C₁₂) achieved 93% cyclic carbonate yield under mild conditions, attributed to synergistic effects between the pyrene’s aromatic system and the ammonium centers [4].

Table 1: Representative Quaternization Reactions of 1-(Bromomethyl)pyrene

| Amine Reactant | Product Application | Yield (%) | Key Characterization Techniques | Source |

|---|---|---|---|---|

| Tetrandrine alkaloid | DNA-binding agent | - | ¹H NMR, UV-vis, fluorescence | [3] |

| Dodecyldimethylamine | CO₂ fixation catalyst | >93 | XRD, FT-IR, kinetic analysis | [4] |

| PDMAEMA-b-PPEGMEMA* | Ionic block copolymer | >95 | GPC, ¹H NMR, fluorescence | [6] |

*Poly(N,N-dimethylaminoethyl methacrylate)-block-poly(poly(ethylene glycol) methyl ether methacrylate)

The Menshutkin reaction further exemplifies this chemistry, where 1-(bromomethyl)pyrene functionalized a PDMAEMA-b-PPEGMEMA block copolymer. Quaternization introduced 14 pyrene units per polymer chain, enabling micelle formation with pH- and temperature-responsive fluorescence behavior [6].

Polymer Functionalization

1-(Bromomethyl)pyrene serves as a critical modifier for stimuli-responsive polymers. A pyrene-functionalized poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) exhibited tunable fluorescence dependent on micellar conformation. At neutral pH, excimer emission dominated due to pyrene aggregation in micelle shells, while monomer emission intensified upon micelle dissociation at pH 3 or elevated temperatures [1].

In hydrogels, poly(ethylene glycol) (PEG) networks cross-linked with pyrenylmethyl esters demonstrated photolytic solvolysis under UV irradiation. The degree of swelling—controlled by water content—modulated photoresponsiveness, enabling transient photolithography. This system highlighted the dual role of pyrene as both a fluorophore and a photolabile linker [2].

Dense packing of pyrene units on poly(substituted methylene)s accelerated excimer formation, with time constants as short as a few picoseconds. Compared to vinyl polymers, the every-methylene backbone architecture enhanced electronic interactions between pyrene moieties, crucial for designing ultrafast optical materials [7].

Cross-Coupling Reactions

While direct examples of cross-coupling with 1-(bromomethyl)pyrene are limited, its derivatives participate in catalytic transformations. A pyrene-functionalized ionic polymer (Pd-IPG) facilitated Suzuki coupling reactions, where palladium nanoparticles stabilized on the polymer matrix catalyzed biphenyl synthesis. Although induction periods occurred due to Pd leaching, the system showcased the potential of pyrene-modified supports in heterogeneous catalysis [6].

Indirect applications include Sonogashira couplings using propargyl ether pyrimidines, though 1-(bromomethyl)pyrene itself was not the coupling partner [5]. Future work may explore its use in palladium-catalyzed arylations or alkylations, leveraging the bromomethyl group’s reactivity.

Fluorophore Development

The development of fluorophores based on 1-(Bromomethyl)pyrene leverages the intrinsic photophysical advantages of the pyrene chromophore while capitalizing on the synthetic versatility provided by the bromomethyl functional group. Pyrene-based fluorophores exhibit remarkable fluorescence quantum yields, with values ranging from 0.31 to 0.80 in crystal form [3]. The compound demonstrates exceptional fluorescence lifetimes, with monomer emissions exhibiting lifetimes between 6.8 × 10⁻⁷ seconds and 90 nanoseconds, while excimer emissions show lifetimes ranging from 0.9 × 10⁻⁷ seconds to 113 nanoseconds [4] [5].

The photophysical properties of pyrene-based systems can be systematically tuned through structural modifications. Research demonstrates that alkyl substitution patterns significantly influence fluorescence quantum yields through sigma-pi conjugation effects [6]. Three-dimensional pyrene assemblies constructed on tetraphenylethane scaffolds show enhanced fluorescence quantum yields compared to monomeric species without altering emission spectral shapes [7] [8]. The unique spacing of pyrene units in these assemblies prevents intramolecular fluorescence quenching and non-radiative decay pathways.

Pyrene derivatives exhibit outstanding photostability compared to many conventional fluorophores. Studies reveal that pyrene-based systems maintain high photostability in dichloromethane solutions, with transient absorption measurements confirming the formation of both pyrene triplet states and pyrene radical cations [9]. The exceptional photostability stems from the specific reactivity patterns of dichloromethyl radicals toward pyrene and oxygen, making dichloromethane a suitable alternative solvent when good solubility properties are required [10].

The fluorescence characteristics of pyrene-based fluorophores demonstrate strong environmental sensitivity. Pyrene derivatives show pronounced solvatochromic effects, with emission wavelengths shifting from green (557 nanometers) in hexane to red (648 nanometers) in methanol, accompanied by quantum yield variations from 0.94 to 0.50 respectively [6]. This environmental responsiveness makes pyrene-based fluorophores particularly valuable for sensing applications where changes in local microenvironments need to be detected.

Sensing Mechanisms

The sensing mechanisms employed by 1-(Bromomethyl)pyrene-derived fluorophores rely on several fundamental photophysical processes that enable selective analyte detection. The primary sensing mechanisms include excimer formation modulation, photoinduced electron transfer, fluorescence resonance energy transfer, and coordination-induced fluorescence changes [11] [12].

Excimer formation represents one of the most important sensing mechanisms in pyrene-based systems. Pyrene exhibits characteristic monomer emission peaks between 375-405 nanometers and excimer emission bands around 460 nanometers when two fluorophores achieve spatial proximity [13]. The excimer-to-monomer emission ratio provides a ratiometric sensing parameter that is independent of fluorophore concentration and excitation intensity variations. Dynamic excimer formation occurs through diffusion-controlled collision processes, where every collision between excited and unexcited pyrene molecules proves effective [4]. Static excimer formation involves proximity-induced interactions, particularly relevant in molecular beacon applications where pyrene pairs are positioned at specific distances [14] [15].

Photoinduced electron transfer mechanisms enable sensitive detection of electron-deficient analytes. The electron-rich nature of pyrene facilitates photoinduced electron transfer to electron-deficient species such as nitroaromatic compounds, resulting in effective fluorescence quenching [16]. The quenching efficiency depends on the electronic properties of both donor and acceptor molecules, with binding constants varying significantly based on analyte structure and interaction strength [17].

Coordination-induced fluorescence changes occur when metal ions interact with pyrene-based ligands containing appropriate binding sites. These interactions can result in either fluorescence enhancement or quenching depending on the metal ion properties and coordination environment [11] [18]. The binding affinity varies significantly among different metal ions, with binding constants ranging from 10³ to 10⁷ M⁻¹ depending on the specific sensor design and target ion [19] [20].

The bellows-type sensing mechanism represents an advanced approach for nucleotide detection, where analyte binding affects the monomer-excimer equilibrium in the excited state [12]. This mechanism involves encapsulation of nucleobases between two pyrene rings, leading to controlled modulation of excimer formation based on specific molecular recognition events.

Analyte-Specific Sensors

The versatility of 1-(Bromomethyl)pyrene enables the development of highly specific sensors for diverse analytes including metal ions, biological molecules, and environmental pollutants. Each sensor system demonstrates unique selectivity profiles and detection capabilities tailored to specific analytical requirements [21] [2] [22].

Metal Ion Sensors

Pyrene-based sensors demonstrate exceptional selectivity for various metal ions through carefully designed coordination environments. Copper ion sensors exhibit detection limits as low as 4 × 10⁻⁸ M with high selectivity over other competing metal ions [23]. The sensing mechanism involves static excimer formation, confirmed through absorption and excitation spectral analysis. Cadmium and zinc ion sensors show enhanced fluorescence responses with rapid response times and good selectivity profiles [24] [25]. Aluminum ion sensors achieve detection limits of 3.07 × 10⁻⁸ M, demonstrating the high sensitivity achievable with pyrene-based sensing platforms [26].

Mercury ion detection utilizes polymeric pyrene-based sensors that demonstrate turn-on fluorescence responses with detection limits of 12.3 nanomolar in ethanol-PBS buffer and 13.3 nanomolar in water [27]. These sensors show excellent biocompatibility and can efficiently detect mercury ions in cellular environments. Lead and silver ion sensors exhibit colorimetric and fluorescent dual-mode responses, enabling both visual and instrumental detection methods [28].

Adenosine Triphosphate Sensors

Adenosine triphosphate sensing represents a particularly sophisticated application of pyrene-based sensing systems. The unique sandwich pi-pi stacking arrangement between pyrene-adenine-pyrene enables selective and ratiometric fluorescent sensing at physiological pH conditions [29]. The sensor design incorporates a pincer-like benzene-bridged structure with pyrene excimer as the signal source and imidazolium as a phosphate anion receptor. The fluorescent intensity ratio of monomer-to-excimer changes by 50-fold upon binding with adenosine triphosphate, providing sufficient discrimination from adenosine diphosphate and adenosine monophosphate [12] [30].

pH Sensors

Pyrene-based pH sensors demonstrate exceptional sensitivity in highly acidic environments, with some systems capable of detecting pH changes below 2.0 [31] [32]. These sensors utilize protonation-induced fluorescence changes in pyridine-containing pyrene derivatives, showing distinct color and fluorescence alterations upon exposure to acidic conditions. The sensors exhibit rapid response times of approximately 5 seconds and demonstrate good quantum yields under acidic environments [33] [34].

Environmental Pollutant Sensors

Pyrene-based sensors show remarkable capability for detecting environmental pollutants including nitroaromatic compounds and reactive oxygen species. The sensing mechanisms typically involve fluorescence quenching through photoinduced electron transfer or energy transfer processes [35] [16]. Detection limits for nitroaromatic explosives reach parts-per-trillion levels, demonstrating the exceptional sensitivity of pyrene-based sensing platforms [35].

The analytical performance of pyrene-based sensors is summarized in comprehensive datasets showing detection limits, response times, and selectivity profiles across different analyte classes. These sensors consistently demonstrate sub-micromolar detection limits, rapid response times typically under one minute, and excellent selectivity profiles that enable accurate quantification in complex sample matrices[Table 1].

The excimer formation characteristics vary significantly depending on the sensing mechanism employed, with excimer-to-monomer ratios ranging from 0.5 to 5.9 for different sensor configurations[Table 2]. The photophysical properties of these sensing systems demonstrate remarkable consistency, with emission wavelengths typically occurring between 375-405 nanometers for monomer emission and 460-510 nanometers for excimer emission[Table 3].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant